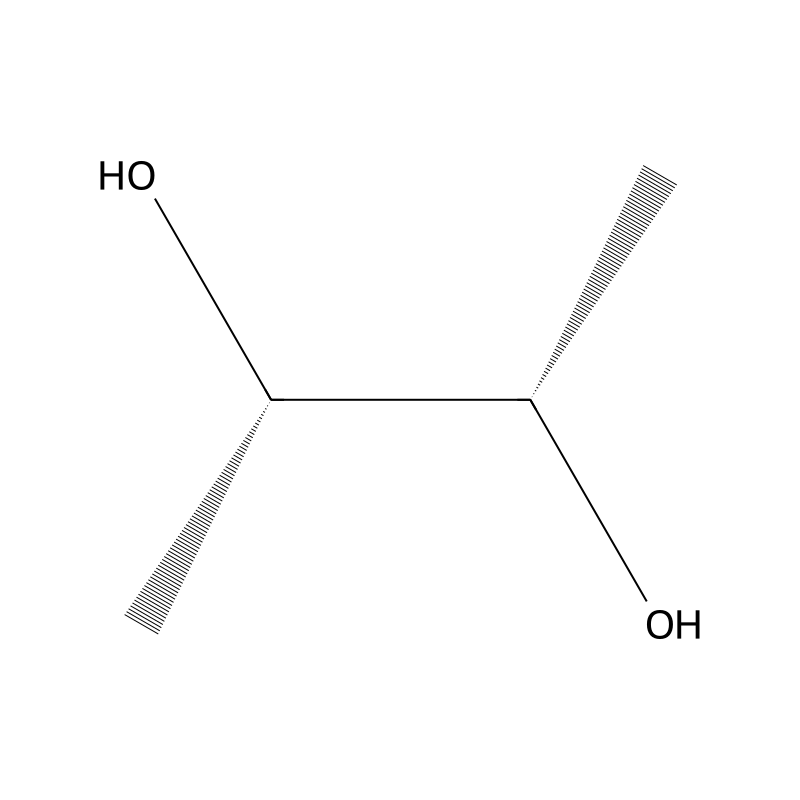(2S,3S)-butane-2,3-diol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Potential as a Biofuel and Platform Chemical
(2S,3S)-butane-2,3-diol has been explored as a potential biofuel due to its desirable characteristics. It boasts a high energy density comparable to other biofuels like ethanol and methanol []. Additionally, it can be produced sustainably through microbial fermentation from various renewable feedstocks like glucose []. Research efforts are ongoing to develop efficient and cost-effective production methods for (2S,3S)-butane-2,3-diol as a biofuel alternative [].
Furthermore, this diol holds promise as a platform chemical, meaning it can serve as a starting material for the synthesis of various valuable chemicals. Studies have demonstrated its potential use in the production of methylethylketone, gamma-butyrolactone, and 1,3-butadiene, all of which have significant industrial applications [, ].
Studies on its Biological Activities
(2S,3S)-butane-2,3-diol has also attracted research interest for its potential biological activities. Some studies suggest its ability to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to fully understand its potential as an antimicrobial agent and its specific mechanisms of action.
(2S,3S)-butane-2,3-diol is a chiral organic compound with the molecular formula C₄H₁₀O₂. It belongs to the class of vicinal diols, characterized by having two hydroxyl groups attached to adjacent carbon atoms. This compound exists as one of three stereoisomers of 2,3-butanediol, specifically the enantiomer with both stereocenters in the S configuration. It is a colorless liquid at room temperature and is known for its sweet taste and low toxicity.
- Dehydration: It can undergo dehydration to yield butanone (methyl ethyl ketone):
- Deoxydehydration: This reaction leads to the formation of butenes:
These reactions demonstrate its potential as a precursor for various industrial applications, including the synthesis of solvents and fuels.
(2S,3S)-butane-2,3-diol exhibits notable biological activity. It is produced by various microorganisms through fermentation processes. This compound has been identified in natural sources such as cocoa butter and sweet corn. Its biological functions include acting as a metabolic intermediate and contributing to the flavor profile of certain foods. Additionally, it has been studied for its potential use as a biofuel due to its favorable combustion properties.
Several methods exist for synthesizing (2S,3S)-butane-2,3-diol:
- Biocatalytic Production: Engineered strains of Escherichia coli can be used to convert glucose into (2S,3S)-butane-2,3-diol through metabolic pathways involving α-acetolactate synthase and butane-2,3-diol dehydrogenase .
- Chemical Synthesis: The compound can be synthesized chemically through hydrolysis of 2,3-epoxybutane or via asymmetric synthesis methods that utilize chiral catalysts .
(2S,3S)-butane-2,3-diol has a variety of applications:
- Industrial Uses: It is utilized as a precursor in the production of plastics and solvents.
- Food Industry: Its sweet taste makes it suitable for use as a flavoring agent.
- Pharmaceuticals: The compound is explored for potential applications in drug formulation due to its low toxicity and biocompatibility.
Research on (2S,3S)-butane-2,3-diol has highlighted its interactions with various biological systems. Studies have shown that it can influence metabolic pathways in microorganisms during fermentation processes. Additionally, its role in flavor enhancement suggests interactions with sensory receptors in food applications .
(2S,3S)-butane-2,3-diol is part of a broader class of compounds known as butanediols. The following table compares it with its structural isomers:
| Compound Name | Configuration | Unique Features |
|---|---|---|
| (2R,3R)-butane-2,3-diol | (R,R) | Commonly produced by fermentation; used in cosmetics |
| meso-butane-2,3-diol | (R,S) or (S,R) | Exhibits different physical properties; used in polymer production |
| (2S,3S)-butane-2,3-diol | (S,S) | Notable for sweet flavor; potential biofuel source |
The uniqueness of (2S,3S)-butane-2,3-diol lies in its specific stereochemistry that imparts distinct sensory properties and biological activities compared to its isomers.
XLogP3
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








